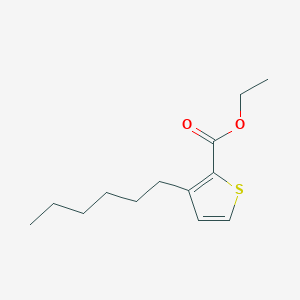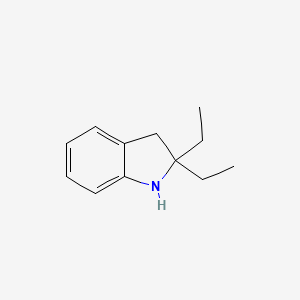
2,2-Diethyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethyl-2,3-dihydro-1H-indole is a heterocyclic organic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a dihydroindole core with two ethyl groups at the 2-position, making it a unique derivative of indole.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Another method includes the reduction of 2,3-dihydro-1H-indole derivatives using hydrogen and palladium on carbon (Pd/C) as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert it to fully saturated indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with Pd/C as a catalyst is frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Fully saturated indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Diethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Diethyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may interact with enzymes or receptors involved in cell signaling, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-indole: Lacks the ethyl groups at the 2-position.
2,2-Dimethyl-2,3-dihydro-1H-indole: Contains methyl groups instead of ethyl groups.
Indole: The parent compound without the dihydro or ethyl modifications.
Uniqueness
2,2-Diethyl-2,3-dihydro-1H-indole is unique due to the presence of two ethyl groups at the 2-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to certain receptors and alter its pharmacokinetic properties compared to other indole derivatives .
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
2,2-diethyl-1,3-dihydroindole |
InChI |
InChI=1S/C12H17N/c1-3-12(4-2)9-10-7-5-6-8-11(10)13-12/h5-8,13H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
FZIXGDVVFLIYSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC2=CC=CC=C2N1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-hydroxypyrrolidin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B13174540.png)
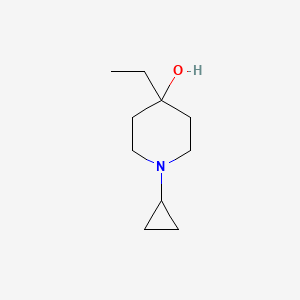
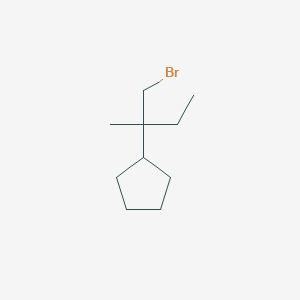
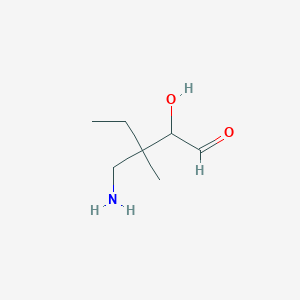
![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13174568.png)
![N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide](/img/structure/B13174571.png)
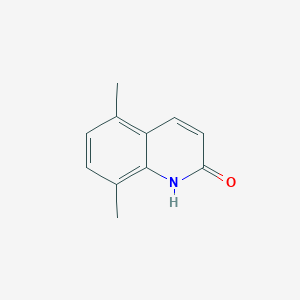
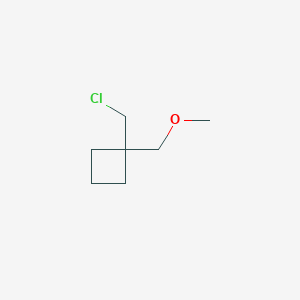
![tert-butyl N-[4-amino-3-(trifluoromethyl)butyl]carbamate](/img/structure/B13174598.png)
![Ethyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13174602.png)

